molecular formula C14H13Cl4N B15385238 [4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B15385238
M. Wt: 337.1 g/mol
InChI Key: MTPVOOPRISTHTA-UHFFFAOYSA-N
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Description

[4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a polyhalogenated aromatic compound characterized by a phenyl ring substituted with a chlorine atom at position 4 and a 2,4,5-trichlorocyclohexa-2,4-dienyl group at position 2. While direct evidence of its synthesis or applications is absent in the provided materials, its structural features suggest parallels with pharmaceuticals, agrochemicals, or polymer precursors. The compound’s multiple chlorine substituents likely enhance lipophilicity and steric bulk, which may influence reactivity, stability, or biological activity .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-3-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-11(15)9(5-8)10-6-13(17)14(18)7-12(10)16/h3-5,7,10H,6H2,1-2H3

InChI Key

MTPVOOPRISTHTA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Polymer Chemistry

  • 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Contains a chlorinated isoindoline-1,3-dione core with a phenyl group. Key Differences: Lacks the dimethylamine group and cyclohexadienyl substituent. Applications: Used as a monomer for polyimide synthesis due to its anhydride-forming capability. High purity is critical for polymer performance . Relevance: Demonstrates that chlorinated aromatic compounds with planar structures are valuable in polymer chemistry, but the target compound’s dimethylamine and cyclohexadienyl groups may limit its suitability for similar applications.

Pharmaceutical Analogues with Chlorinated Aromatic Systems

  • Dapagliflozin (): Structure: Features a 4-chloro-3-(4-ethoxybenzyl)phenyl group attached to a glucitol moiety. Key Differences: Replaces the trichlorocyclohexadienyl group with an ethoxybenzyl substituent and lacks the dimethylamine. Applications: Antidiabetic drug targeting sodium-glucose transport proteins. The chloro and ethoxybenzyl groups enhance target binding and metabolic stability .
  • Sorafenib Tosylate ():

    • Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl group linked to a urea-pyridinecarboxamide scaffold.
    • Key Differences : Uses a trifluoromethyl group instead of the cyclohexadienyl system and includes a sulfonate salt for solubility.
    • Applications : Tyrosine kinase inhibitor used in cancer therapy. The chloro and trifluoromethyl groups optimize kinase inhibition and pharmacokinetics .
    • Relevance : Highlights the importance of halogenated substituents in drug design, though the target compound’s dimethylamine may alter its mechanism of action.

Data Table: Comparative Analysis

Compound Key Substituents Molecular Weight (g/mol) Applications Reference
[4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine 4-Cl, 2,4,5-trichlorocyclohexadienyl, -N(CH₃)₂ Not provided Theoretical: Drug/polymer
3-Chloro-N-phenyl-phthalimide 3-Cl, phthalimide, phenyl ~245.67 Polymer synthesis
Dapagliflozin 4-Cl, 4-ethoxybenzyl, glucitol 408.90 Antidiabetic drug
Sorafenib Tosylate 4-Cl, 3-CF₃, urea-pyridinecarboxamide 637.00 Anticancer drug
Ethyl N-[4-chloro-3-(trifluoromethylimidazolyl)phenyl]-carbamate 4-Cl, trifluoromethylimidazole, carbamate Not provided Synthetic intermediate

Research Implications and Limitations

  • Electronic and Steric Effects : The target compound’s trichlorocyclohexadienyl group likely increases electron-withdrawing effects and steric bulk compared to simpler chloro-phenyl derivatives. This could hinder nucleophilic substitution reactions but enhance π-π stacking in biological systems .
  • Solubility and Bioavailability: The dimethylamine group may improve aqueous solubility relative to non-polar analogues like sorafenib, though this requires experimental validation.
  • Synthetic Challenges : Introducing the trichlorocyclohexadienyl moiety may require specialized reagents or conditions, as seen in complex halogenation protocols for dapagliflozin and sorafenib .

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